malonato de sodio hidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

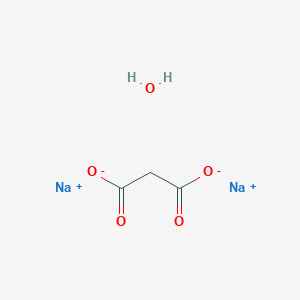

Disodium Propanedioate Hydrate, also known as Disodium Propanedioate Hydrate, is a useful research compound. Its molecular formula is C3H4Na2O5 and its molecular weight is 166.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium Propanedioate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium Propanedioate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quelación del cobre

El malonato de sodio hidratado actúa como agente complejante para la determinación de berilio y cobre. Se utiliza en la investigación de ciencias de la vida para diversas aplicaciones, incluido el estudio de enzimas y procesos relacionados con el cobre .

Inhibidor de la deshidrogenasa succínica

Es bien conocido como un inhibidor competitivo de la deshidrogenasa succínica, una enzima que juega un papel crucial en el ciclo del ácido cítrico. Esta inhibición se puede utilizar para estudiar las vías metabólicas y la producción de energía en las células .

Función en el metabolismo del nitrógeno simbiótico

El malonato se produce naturalmente en sistemas biológicos como las legumbres, lo que indica un posible papel en el metabolismo del nitrógeno simbiótico. Esta aplicación es significativa para la investigación en biología vegetal y agricultura .

Estudios de desarrollo del cerebro

La presencia de malonato en cerebros de ratas en desarrollo sugiere que puede tener un papel en el desarrollo del cerebro. Esto lo convierte en un compuesto importante para la investigación neurológica .

Rendimiento de desalinización mejorado

El this compound se ha utilizado en la ciencia ambiental, particularmente en la investigación del agua, donde se complejó con hierro para mejorar el rendimiento de la desalinización continua .

Mecanismo De Acción

Target of Action

Sodium malonate hydrate primarily targets beryllium and copper . It acts as a complexing agent , binding to these elements and facilitating their determination in various biochemical assays .

Mode of Action

The compound interacts with its targets (beryllium and copper) through a process known as chelation . This involves the formation of multiple bonds between the sodium malonate hydrate and the target element, resulting in a stable complex . Additionally, it is recognized to function as a proton acceptor , leading to speculation that it may act as a catalyst in diverse biochemical reactions .

Biochemical Pathways

Sodium malonate hydrate is known to play a role in the malonate metabolism pathway . It is a three-carbon dicarboxylic acid and is recognized as a competitive inhibitor of succinate dehydrogenase , an enzyme involved in the citric acid cycle . This suggests that sodium malonate hydrate may have significant effects on energy production and other downstream metabolic processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium malonate hydrate is currently limited. Given its use in biochemical research, it is likely that these properties would be influenced by factors such as the route of administration, the concentration used, and the specific experimental conditions .

Result of Action

The chelation of beryllium and copper by sodium malonate hydrate can facilitate the determination of these elements in biochemical assays . Additionally, its role as a competitive inhibitor of succinate dehydrogenase may impact energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of sodium malonate hydrate can be influenced by various environmental factors. These may include the pH of the solution, the presence of other ions or compounds, and the temperature . As such, these factors should be carefully controlled during biochemical assays to ensure accurate and reliable results .

Análisis Bioquímico

Biochemical Properties

Sodium malonate hydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle . This interaction alters the normal functioning of the enzyme, thereby influencing the biochemical reactions within the cell .

Cellular Effects

The effects of sodium malonate hydrate on cells are diverse and depend on the type of cell and the cellular processes involved. For example, in yeast cells, sodium malonate hydrate has been shown to augment the damaging effect of heat shock on the yeasts utilizing glucose (or other sugars) by means of oxidative phosphorylation . It does not influence, and sometimes even improves, the thermotolerance of the yeasts utilizing glucose through fermentation .

Molecular Mechanism

The molecular mechanism of action of sodium malonate hydrate involves its binding interactions with biomolecules and its impact on enzyme activity and gene expression. As a competitive inhibitor of succinate dehydrogenase, sodium malonate hydrate binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of sodium malonate hydrate can change over time in laboratory settings. For instance, in yeast cells subjected to heat shock, the damaging effect of sodium malonate hydrate was observed to increase over time

Dosage Effects in Animal Models

The effects of sodium malonate hydrate can vary with different dosages in animal models. For instance, in a mouse model of myocardial infarction, a single infusion of sodium malonate hydrate (16 mg/kg/min for 10 min) upon reperfusion gave a significant cardioprotective effect

Metabolic Pathways

Sodium malonate hydrate is involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction can affect metabolic flux and metabolite levels within the cell. The specific details of these effects and the potential interactions with other enzymes or cofactors require further study.

Propiedades

IUPAC Name |

disodium;propanedioate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYRMMIDZWSKY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370603 |

Source

|

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26522-85-0 |

Source

|

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.